molecular formula C15H22N2O4 B5600437 1-[(2,6-dimethoxypyridin-3-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol

1-[(2,6-dimethoxypyridin-3-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol

Cat. No.: B5600437
M. Wt: 294.35 g/mol
InChI Key: FNFQJDAHESGVDZ-UHFFFAOYSA-N
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Description

1-[(2,6-dimethoxypyridin-3-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol is a useful research compound. Its molecular formula is C15H22N2O4 and its molecular weight is 294.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 294.15795719 g/mol and the complexity rating of the compound is 401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

The compound is part of a broader category of chemicals studied for their reactivity and potential applications in synthetic chemistry. For instance, research into pyridine derivatives has led to novel methods for synthesizing pyridinols, which exhibit interesting antioxidant properties. These compounds, including 2,4-dimethyl-3-pyridinols and their derivatives, have been synthesized from bromopyridine precursors, showcasing the versatility and reactivity of pyridine-based compounds in creating antioxidants with potential pharmaceutical applications (Wijtmans et al., 2004).

Antioxidant Properties

The study of 6-substituted-2,4-dimethyl-3-pyridinols revealed that these compounds are among the most effective phenolic chain-breaking antioxidants reported, demonstrating the significant potential of pyridine derivatives in developing new antioxidant agents. This research underscores the potential for compounds like 1-[(2,6-dimethoxypyridin-3-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol to contribute to antioxidant science, with implications for health and disease prevention (Wijtmans et al., 2004).

Ligand Synthesis for Supramolecular Chemistry

Another area of application is the synthesis of pyridine-based ligands for use in supramolecular chemistry. The preparation of 2,6-bis(trimethyltin)pyridine as a precursor for Stille-type coupling procedures illustrates the compound's role in constructing complex molecules, including bipyridines and terpyridines. These ligands are foundational in developing coordination compounds and materials with specific electronic and structural properties, indicating the versatility of pyridine derivatives in materials science (Schubert & Eschbaumer, 1999).

Photophysical Properties and OLED Applications

Furthermore, pyridine derivatives have been explored for their photophysical properties, leading to the development of blue-emitting heteroleptic Ir(III) phosphors. These compounds, derived from pyridine analogs, have demonstrated significant potential as blue dopants for phosphorescent organic light-emitting diodes (OLEDs), highlighting the role of pyridine derivatives in advancing display technology and lighting applications (Duan et al., 2015).

Properties

IUPAC Name

(2,6-dimethoxypyridin-3-yl)-(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-14(2)8-17(9-15(14,3)19)13(18)10-6-7-11(20-4)16-12(10)21-5/h6-7,19H,8-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFQJDAHESGVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1(C)O)C(=O)C2=C(N=C(C=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.